molecular formula C13H11FN2O2 B6387660 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261927-67-6

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387660
CAS No.: 1261927-67-6
M. Wt: 246.24 g/mol
InChI Key: ZJTAOSHZLZYGJZ-UHFFFAOYSA-N
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Description

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Nitration: Starting with 2-aminopyridine, nitration is performed to introduce a nitro group.

    Amino Acetylation: The nitro compound undergoes amino acetylation.

    Reduction of Nitro Group: The nitro group is reduced to an amino group.

    Diazotization: The amino group is diazotized.

    Schiemann Reaction: The diazonium salt undergoes the Schiemann reaction to introduce the fluorine atom.

    Hydrolysis: The acetyl group is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic steps, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Shares the pyridine and fluorine moieties but lacks the carboxylic acid group.

    2-Amino-5-(4-fluorophenyl)pyridine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-3-9(14)5-10(7)8-4-11(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTAOSHZLZYGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687216
Record name 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-67-6
Record name 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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